molecular formula C10H15ClN2O2 B2944463 2-Tert-butyl-5-nitroaniline;hydrochloride CAS No. 2375267-75-5

2-Tert-butyl-5-nitroaniline;hydrochloride

Cat. No. B2944463
CAS RN: 2375267-75-5
M. Wt: 230.69
InChI Key: UUKXJVNFBJYHGQ-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-nitroaniline;hydrochloride is a chemical compound with the CAS Number: 103392-84-3 . It has a molecular weight of 194.23 . The compound is typically in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-tert-butyl-5-nitroaniline . The InChI code for this compound is 1S/C10H14N2O2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,11H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound has a melting point of 71-72 degrees Celsius . It is typically stored at room temperature .

Scientific Research Applications

  • Electronic Structure Analysis in Transition-Metal Complexes

    • 2-Tert-butyl-5-nitroaniline hydrochloride plays a role in the study of electronic structures in transition-metal complexes. It has been used in the formation of compounds such as bis(o-iminobenzosemiquinonato)metal complexes (Cu, Ni, Pd), where it acts as a ligand. These studies help in understanding the physical oxidation states in complexes containing radical ligands, which is vital for applications in materials science and catalysis (Chaudhuri et al., 2001).
  • Influence on Nitroxides' Redox Properties

    • The compound is relevant in the synthesis and study of nitroxides, which are used as molecular probes in various scientific fields. For instance, the redox properties of nitroxides, which are crucial for their stability and effectiveness as probes, are influenced by electronic and steric effects of substituents like 2-tert-butyl-5-nitroaniline (Zhurko et al., 2020).
  • Role in Organic Magnetic Materials

    • 2-Tert-butyl-5-nitroaniline hydrochloride contributes to the development of benzimidazole-based organic magnetic materials. These materials are significant in advancing the field of molecular electronics and spintronics (Ferrer et al., 2001).
  • Chemoselective Nitration Processes

    • The chemical plays a role in chemoselective nitration processes, where it is used to preferentially create mononitro derivatives of phenolic substrates. This application is vital in the synthesis of complex organic compounds, particularly in pharmaceutical and dye industries (Koley et al., 2009).
  • Study of Antiferromagnetic Exchange Interaction

    • In the field of molecular magnetism, 2-tert-butyl-5-nitroaniline hydrochloride is instrumental in studying the antiferromagnetic exchange interaction in certain molecular structures. This research is crucial for the development of new magnetic materials and for understanding fundamental magnetic interactions at the molecular level (Fujita et al., 1996).
  • Catalysis and Redox Reaction Studies

    • The compound is involved in studies related to catalysis and redox reactions. For example, it's used in the synthesis of metal complexes that show marked stabilization of redox states, enhancing their catalytic activity. Such research has implications for industrial catalysis and synthesis of novel materials (Arion et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-tert-butyl-5-nitroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11;/h4-6H,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKXJVNFBJYHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2375267-75-5
Record name 2-tert-butyl-5-nitroaniline hydrochloride
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